Cas no 191104-26-4 (3-bromo-5-ethenylpyridine)
3-bromo-5-ethenylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-vinylpyridine
- 3-bromo-5-ethenylPyridine
- 3-Brom-5-vinyl-pyridin
- 3-bromo-5-vinyl-pyridine
- 3-VINYL-5-BROMO-PYRIDINE
- Pyridine,3-bromo-5-ethenyl
- ZPDPNVDWYSQHOT-UHFFFAOYSA-N
- DTXSID90634070
- MFCD16619277
- SCHEMBL169658
- Pyridine, 3-bromo-5-ethenyl-
- 3-VINYL-5-BROMOPYRIDINE
- AKOS015891980
- AS-77484
- EN300-1915190
- 191104-26-4
- FT-0728953
- CS-0158025
- DA-17600
- 3-bromo-5-ethenylpyridine
-
- MDL: MFCD16619277
- Inchi: 1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2
- InChI Key: ZPDPNVDWYSQHOT-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C=C)=C1
Computed Properties
- Exact Mass: 182.96800
- Monoisotopic Mass: 182.96836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Boiling Point: 217.1°C at 760 mmHg
- PSA: 12.89000
- LogP: 2.48710
3-bromo-5-ethenylpyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD162272) (BD209352)
3-bromo-5-ethenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 50995-0.25/G |
3-BROMO-5-VINYLPYRIDINE |
191104-26-4 | 97% | 0.25g |
$229 | 2023-09-17 | |
| AstaTech | 50995-1/G |
3-BROMO-5-VINYLPYRIDINE |
191104-26-4 | 97% | 1g |
$399 | 2023-09-17 | |
| AstaTech | 50995-5/G |
3-BROMO-5-VINYLPYRIDINE |
191104-26-4 | 97% | 5/G |
$1038 | 2022-03-01 | |
| Matrix Scientific | 096950-1g |
3-Bromo-5-vinylpyridine, 95+% |
191104-26-4 | 95+% | 1g |
$1417.00 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX532-250mg |
3-bromo-5-ethenylpyridine |
191104-26-4 | 97% (stabilized with TBC) | 250mg |
1278CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX532-1g |
3-bromo-5-ethenylpyridine |
191104-26-4 | 97% (stabilized with TBC) | 1g |
2052.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX532-50mg |
3-bromo-5-ethenylpyridine |
191104-26-4 | 97% (stabilized with TBC) | 50mg |
337.0CNY | 2021-08-03 | |
| Chemenu | CM175572-1g |
3-Bromo-5-vinylpyridine |
191104-26-4 | 97% | 1g |
$488 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX532-200mg |
3-bromo-5-ethenylpyridine |
191104-26-4 | 97% (stabilized with TBC) | 200mg |
675.0CNY | 2021-08-04 | |
| abcr | AB306291-250 mg |
3-Bromo-5-vinylpyridine; . |
191104-26-4 | 250mg |
€416.60 | 2023-06-21 |
3-bromo-5-ethenylpyridine Suppliers
3-bromo-5-ethenylpyridine Related Literature
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-bromo-5-ethenylpyridine
Recent Advances in the Study of 3-Bromo-5-ethenylpyridine (CAS: 191104-26-4) in Chemical Biology and Pharmaceutical Research
3-Bromo-5-ethenylpyridine (CAS: 191104-26-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to summarize the latest findings regarding the synthesis, characterization, and biological evaluation of 3-bromo-5-ethenylpyridine and its derivatives.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-bromo-5-ethenylpyridine via a palladium-catalyzed cross-coupling reaction, achieving high yields and excellent purity. The compound's unique bromo and ethenyl functional groups make it a valuable building block for further chemical modifications. Researchers have successfully utilized it to construct pyridine-based scaffolds with enhanced binding affinity for specific protein targets, such as EGFR and BRAF kinases, which are implicated in various cancers.
In addition to its synthetic utility, 3-bromo-5-ethenylpyridine has been investigated for its direct biological activity. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that derivatives of this compound exhibit moderate inhibitory effects on inflammatory cytokines, suggesting potential applications in treating autoimmune diseases. The study also explored structure-activity relationships (SAR), revealing that modifications at the ethenyl position significantly influence the compound's bioactivity.
Another noteworthy development is the use of 3-bromo-5-ethenylpyridine in the design of fluorescent probes for cellular imaging. A research team (ACS Chemical Biology, 2023) developed a series of pyridine-based probes by conjugating the compound with various fluorophores. These probes demonstrated excellent cell permeability and selectivity for specific organelles, enabling real-time monitoring of intracellular processes. This advancement opens new avenues for studying cellular dynamics and drug-target interactions.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 3-bromo-5-ethenylpyridine derivatives. Recent pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) have identified issues with metabolic stability and oral bioavailability in some analogs. However, researchers are actively exploring formulation strategies, such as nanoparticle encapsulation and prodrug approaches, to overcome these limitations.
In conclusion, 3-bromo-5-ethenylpyridine (CAS: 191104-26-4) continues to be a valuable compound in chemical biology and drug discovery. Its dual functionality as a synthetic intermediate and potential bioactive molecule makes it a versatile tool for researchers. Future studies should focus on expanding its applications in targeted therapy development and improving the drug-like properties of its derivatives. The compound's unique chemical features position it as a promising candidate for addressing unmet medical needs in oncology and inflammatory diseases.
191104-26-4 (3-bromo-5-ethenylpyridine) Related Products
- 1862933-48-9(2-(5-Bromopyridin-3-yl)methylidenepropanedinitrile)
- 118775-69-2(3-Bromo-5-(prop-1-en-2-yl)pyridine)
- 5847-71-2(Pyridine,3-[(1E)-2-(4-bromophenyl)ethenyl]-)
- 1339890-97-9(3-(5-Bromopyridin-3-yl)acrylonitrile)
- 1603882-56-9(3-(5-bromopyridin-3-yl)prop-2-enal)
- 2228337-36-6(3-bromo-5-(3-bromoprop-1-en-2-yl)pyridine)
- 3430-16-8(3-Bromo-5-methylpyridine)
- 552330-28-6(3-Bromo-5-(2-pyridin-4-yl-vinyl)-pyridine)
- 145743-87-9(3-(5-bromopyridin-3-yl)prop-2-en-1-ol)
- 1187932-48-4(3-bromo-5-methylpyridine;hydrochloride)